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Compound of Interest

Compound Name: 1-Piperidinebutyronitrile

Cat. No.: B7798199

An In-depth Technical Guide to 1-Piperidinebutyronitrile (CAS 4672-18-8)

Overview and Strategic Importance

1-Piperidinebutyronitrile, also known as 4-(Piperidin-1-yl)butanenitrile, is a bifunctional
organic molecule featuring a saturated piperidine heterocycle and a terminal nitrile group.[1]
This unique combination of a tertiary amine and a versatile nitrile functional group makes it a
valuable building block in medicinal chemistry and organic synthesis. The piperidine moiety is a
ubiquitous scaffold found in numerous FDA-approved drugs, prized for its ability to impart
favorable pharmacokinetic properties such as improved solubility and bioavailability.[2]
Concurrently, the nitrile group serves as a key synthetic handle, readily convertible into other
critical functionalities like primary amines, carboxylic acids, or ketones, thus providing a
gateway to a diverse range of chemical entities.

This guide, intended for researchers and drug development professionals, provides a
comprehensive technical overview of 1-Piperidinebutyronitrile, focusing on its
physicochemical properties, predictive spectroscopic signature, a robust synthetic protocol, and
critical safety considerations rooted in the toxicology of aliphatic nitriles.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is foundational to
its application in a laboratory setting.
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Chemical Identification

The compound is unambiguously identified by the following descriptors.

Identifier Value Source
CAS Number 4672-18-8 [1]
Molecular Formula CoH16N2 [1]
Molecular Weight 152.24 g/mol [1]
IUPAC Name 4-(Piperidin-1-yl)butanenitrile [1]

1-Piperidinebutyronitrile, 4-
Synonyms o » [1]
Piperidinobutyronitrile

SMILES C(CCC#N)N1CCCCC1 [1]

CVROVTGNNDIZNS-
InChlKey [1]
UHFFFAOYSA-N

Physical Properties

The compound is typically supplied as a colorless to pale yellow liquid or low-melting solid.[1] It
is soluble in common organic solvents, a property that facilitates its use in a wide range of
reaction conditions.[1]

Predictive Spectroscopic Analysis

While dedicated experimental spectra for this specific compound are not widely published, its
structure allows for a highly accurate prediction of its key spectroscopic features. This
predictive analysis is crucial for reaction monitoring (e.g., via TLC or LCMS) and for the
structural confirmation of synthesized material.

2.3.1 Infrared (IR) Spectroscopy The most telling feature in the IR spectrum is the nitrile group.

e C=N Stretch: A sharp, medium-intensity absorption band is expected in the range of 2240-
2260 cm~1. The intensity is moderate because the nitrile is non-conjugated.
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e C-H Stretch: A series of bands will appear between 2850-2950 cm~1 corresponding to the
aliphatic C-H bonds of the piperidine ring and the butyl chain. A distinct band just below 2800
cm~1 may also be visible, which is characteristic of a C-H bond alpha to a tertiary nitrogen.

e C-N Stretch: A band in the fingerprint region, typically around 1100-1200 cm™1,
corresponding to the C-N stretching of the tertiary amine.

2.3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy The predicted *H and 3C NMR
spectra in CDCIs provide a clear roadmap for structural verification.
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2.3.3 Mass Spectrometry (MS) In electron ionization (El) mass spectrometry, the following

fragments are anticipated:

e Molecular lon (M+): A peak at m/z = 152.

o Base Peak: A prominent peak at m/z = 98, resulting from alpha-cleavage, a characteristic

fragmentation pathway for N-alkyl piperidines. This fragment corresponds to the [CeH12N]*

ion.

e Other Fragments: A peak at m/z = 84 ([CsH10N]*) is also highly likely.

Synthesis and Mechanistic Considerations

The most direct and reliable method for preparing 1-Piperidinebutyronitrile is through the

nucleophilic substitution of a 4-halobutyronitrile with piperidine. This is a classic Sn2 reaction.

Experimental Protocol: N-Alkylation of Piperidine
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This protocol is a self-validating system. The progress can be monitored by TLC, and the final

product's identity can be confirmed using the spectroscopic data predicted above.

Reagents and Materials:

Piperidine (1.0 eq)

4-Chlorobutyronitrile (1.1 eq)

Potassium Carbonate (K2COs), anhydrous (1.5 eq)
Acetonitrile (CHsCN), anhydrous

Dichloromethane (DCM)

Saturated aqueous Sodium Bicarbonate (NaHCOs) solution
Brine

Anhydrous Magnesium Sulfate (MgSQOa)

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Step-by-Step Methodology:

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add anhydrous
potassium carbonate (1.5 eq) and anhydrous acetonitrile to form a slurry.

Addition of Amine: Add piperidine (1.0 eq) to the slurry.

Addition of Alkylating Agent: Slowly add 4-chlorobutyronitrile (1.1 eq) to the reaction mixture
at room temperature.[3] The slow addition is critical to maintain a relative excess of
piperidine at all times, which minimizes the potential for the formation of a quaternary
ammonium salt byproduct.

Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours. The
reaction progress can be monitored by TLC by observing the consumption of piperidine.
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o Workup - Quenching and Extraction: After cooling to room temperature, filter the mixture to
remove the K2COs. Concentrate the filtrate under reduced pressure. Partition the residue
between DCM and saturated aqueous NaHCOs solution. Separate the layers and extract the
aqueous layer twice more with DCM.

e Workup - Washing and Drying: Combine the organic extracts and wash with brine. Dry the
organic layer over anhydrous MgSOQea, filter, and concentrate in vacuo.

« Purification: The crude product can be purified by vacuum distillation or column
chromatography on silica gel to yield the pure 1-Piperidinebutyronitrile.

Causality Behind Experimental Choices:

o Base (K2COs3): A mild inorganic base is used to neutralize the HCI formed during the
reaction. This prevents the protonation of the piperidine starting material, which would render
it non-nucleophilic, and drives the reaction to completion.[3]

e Solvent (Acetonitrile): A polar aprotic solvent is ideal for Sn2 reactions. It effectively solvates
the potassium cation but does not strongly solvate the piperidine nucleophile, thus
preserving its reactivity.

o Excess Alkylating Agent: A slight excess of the 4-chlorobutyronitrile ensures complete
consumption of the more valuable piperidine starting material.

Synthesis Workflow Diagram
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Caption: Sn2 synthesis of 1-Piperidinebutyronitrile.

Chemical Reactivity and Applications in Drug
Discovery

The utility of 1-Piperidinebutyronitrile stems from the distinct reactivity of its two functional
groups.

Reactivity of the Nitrile Group

The nitrile is a linchpin for synthetic diversification:

e Reduction to Primary Amine: The nitrile can be reduced to a primary amine (yielding 4-
(piperidin-1-yl)butan-1-amine) using strong reducing agents like Lithium Aluminum Hydride
(LiAlH4) or through catalytic hydrogenation. This transformation creates a valuable diamine
scaffold.

» Hydrolysis to Carboxylic Acid: Acidic or basic hydrolysis of the nitrile group yields 4-
(piperidin-1-yl)butanoic acid, introducing a carboxylate functional group for further
derivatization, such as amide coupling.
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» Addition of Organometallics: Reaction with Grignard or organolithium reagents followed by
hydrolysis generates ketones, providing a route to more complex carbon skeletons.

Role as a Synthetic Building Block

In drug discovery, the piperidine ring is a "privileged scaffold" that often imparts desirable
ADME (Absorption, Distribution, Metabolism, Excretion) properties.[2][4] 1-
Piperidinebutyronitrile allows for the introduction of the piperidinobutyl moiety. This linker can
be used to connect the piperidine group, which may be responsible for binding to a specific
biological target or improving solubility, to another pharmacophore via the transformations
described above. The tertiary amine of the piperidine ring itself has a pKa that typically results
in it being protonated at physiological pH, allowing for potent ionic interactions with biological
targets like GPCRs or ion channels.

Safety and Handling Protocols

As a Senior Application Scientist, ensuring the highest level of safety is paramount. The
primary toxicological concern for this compound is not its parent structure but its metabolic fate.

Toxicological Profile: The Aliphatic Nitrile Hazard

The toxicity of many aliphatic nitriles is mediated through the metabolic release of cyanide.[5]
This process is catalyzed by cytochrome P450 enzymes in the liver, which oxidize the carbon
alpha to the cyano group.[5] The resulting unstable cyanohydrin can then decompose,
releasing free cyanide ions.[6] Cyanide is a potent inhibitor of cellular respiration, specifically
targeting the cytochrome ¢ oxidase enzyme in the mitochondrial electron transport chain.[5][7]

Inhibition of
Cellular Respiration

[T - Cytochrome P450 Unstable Cyanohydrin| _Decomposition . Inhibits N
1-Piperidinebutyronitrile (Hepatic Oxidation) Cyanide lon (CN-) Cytochrome ¢ Oxidase
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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